2-Ethoxy-1-{9-methyl-6,9-diazaspiro[4.5]decan-6-yl}ethan-1-one
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Overview
Description
2-Ethoxy-1-{9-methyl-6,9-diazaspiro[4.5]decan-6-yl}ethan-1-one is a synthetic organic compound that exhibits intriguing properties, making it valuable for scientific research, particularly in the field of organic synthesis and drug discovery. This compound belongs to the class of azaspiro compounds, which are characterized by a spiro linkage involving a nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-1-{9-methyl-6,9-diazaspiro[4.5]decan-6-yl}ethan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor to form the spirocyclic structure.
Introduction of the ethoxy group: The ethoxy group is introduced through an etherification reaction.
Final functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-1-{9-methyl-6,9-diazaspiro[4.5]decan-6-yl}ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles or electrophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Ethoxy-1-{9-methyl-6,9-diazaspiro[4.5]decan-6-yl}ethan-1-one has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Drug Discovery: The compound is investigated for its potential as a pharmacologically active agent.
Biological Studies: It is used in studies to understand its interactions with biological targets.
Industrial Applications: The compound’s unique structure makes it useful in the development of new materials and chemicals.
Mechanism of Action
The mechanism of action of 2-Ethoxy-1-{9-methyl-6,9-diazaspiro[4.5]decan-6-yl}ethan-1-one involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, modulating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2,8-Diazaspiro[4.5]decan-1-one derivatives: These compounds share a similar spirocyclic core and exhibit comparable biological activities.
Azaspiro compounds: This class of compounds includes various spirocyclic structures with nitrogen atoms, such as 1,4-dioxa-8-azaspiro[4.5]decan-8-yl derivatives.
Uniqueness
2-Ethoxy-1-{9-methyl-6,9-diazaspiro[45]decan-6-yl}ethan-1-one is unique due to its specific functional groups and spirocyclic structure, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-ethoxy-1-(9-methyl-6,9-diazaspiro[4.5]decan-6-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-3-17-10-12(16)15-9-8-14(2)11-13(15)6-4-5-7-13/h3-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVLJNRHSTNHRQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)N1CCN(CC12CCCC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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